molecular formula C7H7BrClN B1288615 4-bromo-2-chloro-N-methylaniline CAS No. 944131-95-7

4-bromo-2-chloro-N-methylaniline

Cat. No.: B1288615
CAS No.: 944131-95-7
M. Wt: 220.49 g/mol
InChI Key: KUCFYEZROWEIIR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-methylaniline (BCM) is a synthetic organic compound with a wide range of applications in biochemistry and pharmacology. It is a useful reagent for the synthesis of various compounds, and its reactivity, solubility and stability make it an attractive choice for a variety of laboratory experiments. BCM is also used as a pharmaceutical intermediate in the synthesis of several drugs, and its mechanism of action has been studied in detail.

Scientific Research Applications

Microsomal Metabolism

  • Metabolism in Rat Liver : 4-Bromo-2-chloro-N-methylaniline is metabolized in rat liver microsomes, yielding products like benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and halogenated N-(4'-aminobenzyl)-4-methylanilines. These metabolites indicate the biochemical pathways and potential bioactive forms of this compound (Boeren et al., 1992).

Chemical Synthesis

  • Synthesis of 4-Bromo-2-Chlorotoluene : A synthesis process for 4-bromo-2-chlorotoluene, starting from 4-bromo-2-nitrotoluene and leading to 5-bromo-2-methylaniline, is an important chemical reaction involving this compound. This process involves diazotization and Sandmeyer reaction (Xue Xu, 2006).

Medicinal Chemistry

  • Suzuki Coupling for Biphenyl Carboxylic Acid Derivatives : this compound is used in a Suzuki coupling approach to synthesize biphenyl carboxylic acid derivatives. This process has significant implications in medicinal chemistry and drug synthesis (Ennis et al., 1999).

Non-Linear Optical Properties

  • Exploration of Non-Linear Optical Properties : this compound derivatives have been synthesized and studied for their non-linear optical properties. This includes investigations into structural features and reactivity, which are crucial for applications in materials science (Rizwan et al., 2021).

Spectral Analysis

  • Infrared and Raman Spectral Analysis : Studies have been conducted on the Fourier transform infrared and FT-Raman spectra of 4-chloro-2-methylaniline and its derivatives. These analyses help in understanding the vibrational modes and structural characteristics of these compounds (Arjunan & Mohan, 2008).

Environmental Monitoring

  • Presence in Surface Waters : Monitoring programs have detected derivatives of this compound in surface waters, highlighting its environmental impact and the need for ecological monitoring (Wegman & Korte, 1981).

Safety and Hazards

4-Bromo-2-chloro-N-methylaniline is considered hazardous . It has been classified as having acute toxicity, both oral and dermal, and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

4-bromo-2-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCFYEZROWEIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944131-95-7
Record name 4-bromo-2-chloro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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